molecular formula In3Pr B14720282 Indium--praseodymium (3/1) CAS No. 12141-96-7

Indium--praseodymium (3/1)

Cat. No.: B14720282
CAS No.: 12141-96-7
M. Wt: 485.36 g/mol
InChI Key: YEUJVQHMGDSQMR-UHFFFAOYSA-N
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Description

Overview of Rare-Earth Intermetallic Compounds in Condensed Matter Physics

Rare-earth intermetallic compounds form a fascinating class of materials at the forefront of condensed matter physics. smf.mx These materials are composed of one or more rare-earth elements alloyed with other metallic or semi-metallic elements. Their unique physical properties stem from the behavior of the 4f electrons of the rare-earth elements. These electrons are well-localized and possess large magnetic moments, but they can also interact with the conduction electrons of the other elements in the compound. This interplay gives rise to a rich variety of phenomena, including complex magnetic ordering, heavy fermion behavior, and unconventional superconductivity. aps.org The study of these compounds is crucial for advancing our fundamental understanding of electron correlations and for the development of new technologies in areas such as magnetic refrigeration, permanent magnets, and quantum computing. mdpi.com

Significance of Praseodymium-Based Systems in Correlated Electron Research

Among the rare-earth elements, praseodymium (Pr) holds a special place in the field of correlated electron research. sciencehistory.org The Pr3+ ion typically has a 4f² electron configuration, which, depending on the crystalline electric field of the surrounding ions in a compound, can lead to a variety of low-energy electronic states. This makes praseodymium-based systems highly tunable, allowing researchers to investigate the delicate balance between magnetism and other electronic ground states. sciencehistory.org Furthermore, some praseodymium compounds exhibit a non-magnetic singlet ground state, where the magnetic moments of the 4f electrons are quenched. However, magnetic ordering can still be induced in these systems through the application of a magnetic field or through exchange interactions with other magnetic ions. This phenomenon of induced magnetism is a key area of investigation in correlated electron physics.

Historical Perspective on Pr3In Investigations and Early Research Findings

However, more recent and detailed single-crystal X-ray diffraction studies have led to a significant re-evaluation of this initial finding. It is now understood that the compound previously identified as Pr3In is, in fact, an oxygen-stabilized phase with the chemical formula Pr3InO. This compound adopts an inverse perovskite structure. In this structure, the praseodymium and oxygen atoms form a framework of corner-sharing Pr6O octahedra, with the indium atoms occupying the large cavities within this framework. This discovery underscores the critical role of synthesis conditions and the potential for small amounts of interstitial elements like oxygen to fundamentally alter the crystal structure and, consequently, the physical properties of intermetallic compounds.

While specific experimental data on the magnetic and thermodynamic properties of the correctly identified Pr3InO are still emerging, theoretical studies have begun to shed light on its expected behavior. First-principles calculations based on its inverse perovskite structure predict it to be a metallic and ferromagnetic material. researchgate.net The calculated electronic band structure and density of states indicate its metallic nature, and the total magnetic moment is found to be non-integer, which is characteristic of metallic ferromagnetism. researchgate.net These theoretical predictions now await experimental verification to provide a complete picture of the intrinsic properties of this intriguing material.

Properties

CAS No.

12141-96-7

Molecular Formula

In3Pr

Molecular Weight

485.36 g/mol

InChI

InChI=1S/3In.Pr

InChI Key

YEUJVQHMGDSQMR-UHFFFAOYSA-N

Canonical SMILES

[In].[In].[In].[Pr]

Origin of Product

United States

Synthesis and Advanced Fabrication Methodologies for Pr3in Single Crystals

Bridgman Technique for Pr₃In Single Crystal Growth

The Bridgman technique, also known as the Bridgman-Stockbarger method, is a well-established melt-growth process used to produce single-crystal ingots, or boules. scribd.comwikipedia.org This method is particularly suitable for congruently melting compounds, where the material maintains its chemical composition upon transitioning from the liquid to the solid phase.

The process begins by placing the polycrystalline starting material—in this case, a stoichiometric mixture of high-purity praseodymium and indium—into a crucible, often with a conical tip to promote the selection of a single crystal grain at the initial stage of growth. The crucible is then sealed, typically under a vacuum or in an inert atmosphere, to prevent oxidation of the reactive rare-earth element at high temperatures.

This assembly is positioned within a furnace that has a controlled temperature gradient, featuring a hot zone and a cold zone. scribd.com The procedure involves two primary variations:

Vertical Bridgman Method: The crucible is heated in the upper, hotter zone of the furnace to a temperature above the melting point of Pr₃In, ensuring the material becomes completely molten. It is then slowly lowered through the temperature gradient into the lower, cooler zone. mdpi.com Solidification initiates at the pointed tip of the crucible, and as the crucible continues its slow descent, the solid-liquid interface moves progressively upward, ideally forming a single crystal that replicates the orientation of the initial nucleus. scribd.commdpi.com

Horizontal Bridgman Method: In this configuration, the crucible is moved horizontally through a similar temperature gradient. This setup can minimize thermal stress on the growing crystal. wikipedia.org

Key parameters that must be precisely controlled to ensure the growth of high-quality Pr₃In single crystals include the temperature gradient, the cooling or crucible translation rate, and the purity of the starting materials. mdpi.com While this method can reliably produce large single-crystal ingots, it does not always guarantee uniform properties throughout the crystal's length. wikipedia.org

Table 1: General Parameters for Bridgman Growth of Intermetallic Compounds

ParameterTypical Range/ValueSignificance for Pr₃In Growth
Starting Materials Purity >99.9%High purity is crucial to minimize defects and impurity phases that can alter magnetic and electronic properties.
Crucible Material Alumina (B75360) (Al₂O₃), Tantalum, TungstenMust be chemically inert with respect to molten Pr and In to avoid contamination of the crystal.
Atmosphere High Vacuum or Inert Gas (e.g., Argon)Prevents oxidation of praseodymium at elevated temperatures.
Hot Zone Temperature Above the melting point of Pr₃InEnsures complete melting and homogenization of the starting elements.
Temperature Gradient 10-50 °C/cmA stable and controlled gradient is essential for directional solidification and maintaining a stable growth front. mdpi.com
Translation/Cooling Rate 0.5-5 mm/hourA slow rate is necessary to prevent constitutional supercooling and the formation of polycrystalline material. stxavierstn.edu.in

Flux Growth Methods for Intermetallic Compounds and Their Application to Pr₃In

The flux growth method is a solution-based technique where a solvent, known as a flux, is used to dissolve the constituent elements at a temperature below the melting point of the desired compound. wikipedia.orgyoutube.com This method is particularly advantageous for materials that melt incongruently or have very high melting points. youtube.com For intermetallic compounds like Pr₃In, a metallic flux is often employed.

Given that one of the constituents of Pr₃In is indium, which has a relatively low melting point (156.6 °C), it can itself serve as the flux. This is a common strategy in the growth of rare-earth-indium compounds, such as EuIn₂. aps.org The general procedure for growing Pr₃In single crystals using an indium self-flux method is as follows:

Preparation: High-purity praseodymium and an excess of indium are placed into an inert crucible, typically made of alumina. ucla.eduaps.org The use of a fritted alumina crucible set can aid in the final separation step. aps.org

Sealing: The crucible is sealed in a quartz ampoule under a partial pressure of an inert gas like argon to contain any volatile components and protect against oxidation. aps.org

Heating and Homogenization: The ampoule is heated in a furnace to a high temperature (e.g., 1000-1150 °C) to ensure the praseodymium fully dissolves in the molten indium flux, forming a homogeneous solution. ucla.eduaps.org

Slow Cooling: The furnace is then cooled very slowly over an extended period (e.g., 50-100 hours) to a lower temperature. aps.org As the temperature decreases, the solubility of Pr in the In flux reduces, and the solution becomes supersaturated, leading to the nucleation and growth of Pr₃In crystals. youtube.com

Flux Separation: Once the growth is complete, but while the indium flux is still in its liquid state, the excess flux must be separated from the grown crystals. This is commonly achieved by inverting the ampoule and using a centrifuge to force the liquid flux through a quartz wool filter, leaving the solid Pr₃In crystals behind. ucla.eduaps.org

The choice of flux, the ratio of constituents to the flux, and the cooling profile are critical parameters that determine the size and quality of the resulting crystals. youtube.com

Table 2: Research Findings for Flux Growth of a Related R-In Compound (EuIn₂) aps.org

ParameterValueRelevance to Pr₃In Growth
Constituents Eu, InFor Pr₃In, this would be Pr and In.
Flux Excess Indium (In)Indium self-flux is a viable and common method for R-In compounds.
Crucible Fritted Alumina Crucible SetAllows for easier separation of crystals from the flux.
Heating Temperature 1000 °CA similar high temperature would be needed to dissolve Pr in the In flux.
Dwell Time 3 hoursSufficient time for homogenization of the melt.
Cooling Profile Slow cool to 600 °C over 50 hoursA slow cooling rate is paramount for growing large, well-formed crystals.
Separation Method CentrifugingAn effective technique to remove the still-molten flux.

Considerations for High-Quality Single Crystal Growth and Its Impact on Experimental Outcomes

The quality of the single crystal is paramount as it directly influences the reliability and accuracy of experimental measurements of its physical properties. aps.orgresearchgate.net Several factors must be carefully managed during the growth process to minimize defects and ensure a homogenous final product.

Stoichiometry and Homogeneity: In intermetallic compounds, maintaining the correct stoichiometry throughout the crystal is crucial. Deviations can lead to the formation of secondary phases or point defects, which can significantly alter electronic and magnetic properties. For instance, in flux growth, the composition of the crystal can sometimes vary depending on the growth temperature. mdpi.com Characterization techniques like X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are used to verify the phase purity and compositional uniformity of the grown crystals. mdpi.commdpi.com

Crystal Defects: Structural imperfections such as vacancies, interstitials, dislocations, and impurity inclusions can have a profound impact on experimental results. researchgate.net These defects can act as scattering centers for electrons, which increases the residual resistivity of the material. aps.org They can also pin magnetic domain walls or introduce localized magnetic moments, affecting measurements of magnetic susceptibility and specific heat. The quality of a crystal is often assessed by measuring its residual resistivity ratio (RRR), which is the ratio of its electrical resistivity at room temperature to its resistivity at a very low temperature. A higher RRR value generally indicates a higher quality crystal with fewer defects. aps.org

The successful growth of high-quality Pr₃In single crystals, verified through rigorous characterization, is the foundational step for any meaningful investigation into its complex electronic and magnetic phenomena.

Crystallographic and Structural Investigations of Pr3in

Determination of the Pr3In Crystal Structure: Cu3Au (L12) Type

The foundational crystal structure of Pr3In is recognized as the cubic AuCu3, or L12, type. This structure is a well-known arrangement for many intermetallic compounds. However, further investigations have revealed that the stability and precise nature of this structure can be influenced by the presence of interstitial elements. For instance, single-crystal X-ray diffraction studies have shown that the presence of oxygen can lead to the formation of an oxygen-stabilized inverse perovskite structure, designated as Pr3InO, rather than the pure binary Pr3In with the AuCu3 structure. iucr.orgresearchgate.net This highlights the sensitivity of the Pr3In crystal structure to its synthetic environment.

Structural Elucidations through Advanced X-ray Diffraction Techniques (Single Crystal and Powder)

Advanced X-ray diffraction (XRD) techniques, utilizing both single crystals and powdered samples, have been instrumental in refining our understanding of Pr3In's structure. nih.govspbu.ru Powder XRD is a rapid analytical method used for phase identification and can provide information on unit cell dimensions. carleton.edu It works by directing monochromatic X-rays at a finely ground sample and analyzing the diffraction pattern, which is unique to each crystalline material. spbu.rucarleton.edu

Single-crystal X-ray diffraction, on the other hand, offers a more detailed view of the crystal structure. In the case of what was initially believed to be Pr3In, single-crystal XRD analysis was crucial in identifying the presence of interstitial oxygen, leading to the re-assessment of the structure as Pr3InO. iucr.orgresearchgate.net This technique involves mounting a suitable crystal on a diffractometer and collecting diffraction data at various orientations. iucr.org The refinement of this data provides precise atomic positions and site symmetries within the crystal lattice. iucr.org

Table 1: Crystallographic Data for Pr3InO

ParameterValue
Crystal SystemCubic
Space GroupPm-3m
Unit Cell Parameter (a)4.9566 (7) Å
Formula Units per Cell (Z)1

This data is for the oxygen-stabilized inverse perovskite structure, Pr3InO, which was initially identified as Pr3In. iucr.org

Investigations of Local Atomic Environments and Site Symmetries within Pr3In

The local atomic environment and site symmetries within the Pr3In structure provide insight into the bonding and interactions between constituent atoms. nih.govarxiv.org In the oxygen-stabilized Pr3InO structure, the praseodymium atoms are located at a site with 4/mm.m symmetry, while the indium and oxygen atoms are at sites with m-3m symmetry. iucr.org The structure can be described as being composed of corner-sharing Pr6O octahedra, with the indium atoms situated in the cubo-octahedral cavities. iucr.orgresearchgate.net This specific arrangement dictates the coordination and bonding distances within the crystal, which in turn influence its electronic and magnetic behavior.

Influence of Crystal Structure on Electronic and Magnetic Ground States in Pr3In

The crystal structure of a material has a profound influence on its electronic and magnetic properties. aps.orgmdpi.comspringerprofessional.de The arrangement of atoms and the symmetry of their sites determine the electronic band structure and the nature of magnetic interactions. While detailed studies on the pure binary Pr3In are intertwined with the findings on Pr3InO, the principles remain the same. The crystal field environment created by the surrounding ions will split the energy levels of the Pr3+ ions, leading to specific magnetic behavior. researchgate.net The distances between the magnetic Pr ions, dictated by the lattice parameters, will govern the strength and type of magnetic exchange interactions, determining whether the material orders ferromagnetically, antiferromagnetically, or exhibits more complex magnetic behavior at low temperatures. mdpi.comresearchgate.net The electronic properties, such as conductivity, are also directly linked to the atomic arrangement and the degree of orbital overlap between neighboring atoms. aps.org

Electronic Structure and Correlated Electron Physics in Pr3in

Electronic Band Structure Calculations for Pr₃In: Methodologies and Interpretations

The electronic band structure, which describes the ranges of energy that an electron is allowed to have, is fundamental to understanding the electronic properties of any solid. For Pr₃In, various computational methodologies have been employed to calculate and interpret its electronic band structure.

Density Functional Theory (DFT) Approaches for Pr₃In Electronic States

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmpg.de It has been a popular and versatile method in condensed-matter physics since the 1970s. wikipedia.org The core principle of DFT is that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally more feasible for large systems compared to methods that rely on the many-body wavefunction. mpg.de

In the context of Pr₃In, DFT calculations are used to determine the ground state electronic structure. wikipedia.orgmpg.de These calculations involve solving the Kohn-Sham equations self-consistently to obtain the electron density and the effective potential. jdftx.org From the resulting electron density, various properties, including the electronic band structure and the density of states (DOS), can be derived. While DFT has proven successful, approximations to the exchange-correlation functional, the central quantity in DFT, are necessary. mpg.de Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). aps.org However, for systems with strongly correlated electrons like the 4f electrons in praseodymium, standard DFT approaches may have limitations in accurately describing certain properties. aps.org

Application of Hybrid Functionals and Advanced Many-Body Perturbation Theory (e.g., GW Approximation) in Pr₃In Band Structure Calculations

To address the limitations of standard DFT approximations, more advanced methods such as hybrid functionals and many-body perturbation theory, particularly the GW approximation, are employed. Hybrid functionals improve upon standard DFT by incorporating a fraction of exact (Hartree-Fock) exchange into the exchange-correlation functional, which often leads to a better description of band gaps in semiconductors and insulators. aps.org The development of efficient algorithms has made the calculation of hybrid functional band gaps feasible for complex systems. aps.org

The GW approximation, a method within many-body perturbation theory, is considered a highly accurate approach for predicting quasiparticle properties, including band gaps. arxiv.org The "G" stands for the Green's function and "W" for the screened Coulomb interaction. aps.org GW calculations have been shown to provide substantial corrections to the band gaps calculated with standard DFT. aps.org For instance, in the study of the hybrid perovskite CH₃NH₃PbI₃, GW calculations were instrumental in resolving inconsistencies between previous theoretical results and experimental observations. arxiv.org The accuracy of GW calculations can be further improved by achieving self-consistency in the quasiparticle eigenvalues. arxiv.org While computationally more demanding, these advanced methods provide a more accurate picture of the electronic band structure in materials like Pr₃In where electron correlation effects are significant.

Analysis of Fermi Surface Topology in Pr₃In

The Fermi surface, the surface of constant energy in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature, is crucial for understanding a material's transport properties. In semimetals like some praseodymium-bismuth compounds (PrBi), the Fermi surface topology has been probed using techniques like de Haas-van Alphen (dHvA) and Shubnikov-de Haas (SdH) quantum oscillation measurements, complemented by DFT calculations. researchgate.netarxiv.orgaps.org These studies have revealed the presence of both electron and hole pockets that contribute to the electronic transport. arxiv.orgaps.org The analysis of quantum oscillation data, including the angular dependence of the oscillation frequencies, allows for the mapping of the Fermi surface and can indicate whether the transport is dominated by two-dimensional or three-dimensional bands. arxiv.orgaps.org Furthermore, the fitting of quantum oscillation data can yield a Berry phase, which can suggest the presence of topologically non-trivial electronic states. researchgate.netaps.org For Pr₃In, a detailed analysis of its Fermi surface topology would provide valuable insights into its magnetotransport properties.

Crystal Electric Field (CEF) Effects and Energy Level Splittings in Pr₃In

The crystalline electric field (CEF) plays a pivotal role in determining the magnetic properties of rare-earth compounds. aps.org The CEF arises from the electrostatic field created by the surrounding ions in the crystal lattice, which lifts the degeneracy of the 4f electron energy levels of the rare-earth ion. sfu.ca

Identification of Singlet Ground States and Low-Lying Triplet Excited States

In Pr₃In, the praseodymium ion (Pr³⁺) is a non-Kramers ion. The CEF can split the (2J+1)-fold degenerate ground state multiplet of the Pr³⁺ ion into several sub-levels. sfu.ca Experimental techniques like inelastic neutron scattering are crucial for probing these CEF excitations. ornl.gov For Pr₃In, it has been established that the ground state is a singlet state. ornl.gov A singlet state is one in which all electron spins are paired, resulting in zero total spin angular momentum. libretexts.orglibretexts.org Above the singlet ground state, there are low-lying excited states. In quantum mechanics, a triplet state refers to a state where two unpaired electrons have parallel spins, resulting in a total spin of 1. wikipedia.org The energy separation between the singlet ground state and these excited states is a critical parameter that influences the magnetic behavior of the compound.

Role of Exchange Interactions in Admixture of CEF Levels

Pr₃In exhibits an antiferromagnetic transition at approximately 12 K. ornl.gov This magnetic ordering occurs in a system with a non-magnetic singlet ground state, a phenomenon known as induced magnetic ordering. The transition is driven by the exchange interaction between the praseodymium ions. ornl.gov This exchange interaction can admix the higher-lying CEF excited states into the singlet ground state. ornl.gov When this exchange-generated admixture is strong enough, it can lead to a spontaneous magnetic moment and long-range magnetic order. ornl.gov The effects of this magnetic exchange are so significant that at temperatures comparable to the antiferromagnetic transition, the CEF excitations can become propagating modes, leading to a dispersion of these excitations that can be observed experimentally. ornl.gov

f-Electron Localization-Delocalization Transitions in Praseodymium-Containing Intermetallics

A key aspect of the physics of praseodymium-containing intermetallics is the transition of 4f electrons between localized and itinerant (delocalized) states. nih.gov Lanthanide materials are ideal systems for studying such transitions, which are significant as they signal the onset of large-scale electronic correlations. nih.gov This behavior is often understood through the lens of the Doniach model, which describes the competition between two primary interactions: the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction and the Kondo interaction. unical.it The RKKY interaction fosters long-range magnetic ordering between localized f-spins via the conduction electrons, while the Kondo effect promotes the screening of these f-spins through hybridization with conduction electrons, which can lead to a delocalized, non-magnetic ground state. unical.it

Mechanisms of f-Electron Delocalization under External Stimuli

External stimuli, particularly high pressure, can induce the delocalization of f-electrons in praseodymium and its compounds. researchgate.netnih.gov A primary mechanism for this transition is the resonant mixing of f-electrons with conduction electrons near the Fermi surface. researchgate.netnih.gov As pressure is applied, the atoms are forced closer together, increasing the overlap between the 4f orbitals and the wavefunctions of the conduction electrons. This enhanced hybridization can drive a transition from a state with localized 4f electrons to one where they are delocalized and participate in bonding. nih.govnih.gov

This delocalization is often accompanied by a significant volume collapse in the material, as observed in elemental praseodymium metal at around 20 GPa. nih.gov Theoretical models, such as the multi-orbital Anderson lattice model, have been used to describe this process, showing that the gain in cohesive energy and a transfer of spectral weight are decisive factors in the delocalization of f-electrons. researchgate.netnih.gov

Valence Instability and Intermediate Valence Phenomena in Praseodymium Compounds

Praseodymium most commonly exhibits a stable +3 oxidation state (Pr³⁺) in its compounds. aps.orgiaea.org However, because it is an early lanthanide, the nuclear charge is low enough and the 4f subshell energy is high enough to potentially allow for the removal of a fourth electron, leading to a Pr⁴⁺ state. aps.org This gives rise to the possibility of valence instability, where the Pr ions can fluctuate between different valence states. iucr.org

While this phenomenon is less common for praseodymium compared to other lanthanides like cerium, some intermetallic compounds can exhibit intermediate valence states, where the 4f electron count is non-integral. openaccessjournals.comiucr.org For instance, a structure-valence transition from a nearly full Pr⁴⁺ electronic state to a typical Pr³⁺ state has been identified in the polymorphic system Pr₂Co₃Ge₅, highlighting the potential for Pr-based intermetallics to host these unstable states. iucr.org Such valence instabilities can have profound effects on the crystal structure and physical properties of the material. iucr.org

Experimental Probes of Electronic Structure in Pr-In Systems: X-ray Absorption Spectroscopy and Electron Energy-Loss Spectroscopy (EELS)

Directly probing the electronic structure, and specifically the f-electron configuration and valence state, requires sophisticated spectroscopic techniques. nih.govspringernature.com X-ray Absorption Spectroscopy (XAS) and Electron Energy-Loss Spectroscopy (EELS) are two powerful, element-specific methods for this purpose. nih.govspringernature.comyoutube.com

Electron Energy-Loss Spectroscopy (EELS) is a technique often performed in a transmission electron microscope (TEM). youtube.com It analyzes the energy distribution of electrons that have passed through a thin sample. Some electrons lose energy by exciting electronic transitions in the material, such as inner-shell ionizations. These energy losses are characteristic of the elements present and their bonding environment. youtube.com The fine structure of the Pr M₄,₅ edges in an EELS spectrum, for example, including the energy onset and the M₅/M₄ intensity ratio, is a clear indicator of the praseodymium valence state. nih.gov EELS has been effectively used to confirm the +3 valence of Pr in certain cuprate (B13416276) compounds and to identify the rare Pr⁴⁺ state in other intermetallics, demonstrating its capability for studying Pr-In systems. iucr.orgnih.gov

Magnetic Ordering Phenomena and Excitations in Pr3in

Antiferromagnetic Order in Pr3In: Néel Temperature and Transition Characteristics

Pr3In undergoes a phase transition from a paramagnetic state to an antiferromagnetically ordered state at a Néel temperature (TN) of 11.4 K. nih.gov In this state, the magnetic moments of the praseodymium ions align in an antiparallel fashion, resulting in no net external magnetic moment for the material in the absence of an applied field. The ordering is a direct consequence of the exchange interaction between the Praseodymium sites, which becomes strong enough to overcome thermal fluctuations below this critical temperature. nih.gov The compound shares the same Cu3Au-type crystal structure with its ferromagnetic counterpart, Pr3Tl, which orders at a similar temperature (TC = 11.6 K), highlighting the subtle balance of interactions that determines the final magnetic ground state. nih.gov

The onset of antiferromagnetic order in Pr3In is marked by distinct, albeit subtle, features in its thermodynamic properties. Measurements of the magnetic contribution to the specific heat (Cmagn) reveal a very small anomaly at the Néel temperature. nih.gov Specifically, a slight change in the slope of Cmagn/T versus temperature is observed at TN = 11.4 K. nih.gov This indicates a second-order phase transition, which is typical for the onset of antiferromagnetic ordering. The corresponding change in magnetic entropy (ΔS) across the transition is also very small. nih.gov

Key Magnetic Properties of Pr3In
PropertyValueReference
Magnetic Ordering TypeAntiferromagnetic (AF) nih.gov
Néel Temperature (TN)11.4 K nih.gov
Crystal StructureCubic (Cu3Au-type) nih.gov
Magnetic MechanismInduced-Moment nih.gov
Ground StateNon-magnetic Singlet nih.gov

The application of an external magnetic field significantly perturbs the antiferromagnetic state of Pr3In, revealing a complex magnetic phase diagram. The anomaly in specific heat that marks the Néel temperature decreases in temperature as the applied field is increased. nih.gov Above a field of approximately 2 Tesla (T), this feature is no longer discernible in specific heat measurements. nih.gov More detailed investigations using specific heat and magnetocaloric effect measurements have unveiled a new magnetic phase at fields above 1.9 T while below the zero-field ordering temperature of 11.4 K. nih.gov This demonstrates that the applied field can alter the balance of energies between the crystal electric field levels and the exchange interaction, stabilizing a different magnetic configuration. nih.gov

Magnetic Phase Boundaries for Pr3In
Phase BoundaryCritical Field (B)Critical Temperature (T)Reference
Antiferromagnetic (AF) to Paramagnetic (PM)0 T11.4 K nih.gov
Antiferromagnetic (AF) to New Magnetic Phase> 1.9 T< 11.4 K nih.gov

Magnetic Structure Determination using Neutron Diffraction Techniques

The definitive method for determining the precise arrangement of magnetic moments in a crystalline solid is neutron diffraction. youtube.comiastate.edu This technique relies on the fact that neutrons possess a magnetic moment, which interacts with the magnetic moments of atoms in the material. When a material undergoes a transition to a magnetically ordered state, new diffraction peaks, known as magnetic Bragg peaks, appear in the neutron diffraction pattern at positions distinct from the nuclear Bragg peaks that define the crystal structure. youtube.comiastate.edu By analyzing the positions and intensities of these magnetic peaks, the magnetic structure can be fully resolved. iastate.edu

The analysis of a neutron diffraction pattern from a magnetically ordered material allows for the determination of the magnetic propagation vector, denoted as k . nih.govyoutube.com This vector describes the periodicity of the magnetic structure with respect to the underlying crystal lattice. nih.gov If k = (0,0,0), the magnetic unit cell is the same as the crystallographic unit cell, as is the case in a simple ferromagnet. youtube.com

For antiferromagnets, k is non-zero. A common type of simple antiferromagnetic ordering can be described by a propagation vector where one or more components are rational fractions, such as k = (0, 0, ½). youtube.com Such a propagation vector indicates that the magnetic structure is commensurate with the crystal lattice but has a different periodicity. Specifically, a vector of k = (0, 0, ½) means that the magnetic unit cell is doubled along the c-axis compared to the crystallographic unit cell. nih.govyoutube.com This doubling accommodates the antiparallel alignment of moments characteristic of antiferromagnetism. The precise propagation vector and the arrangement of moments within the magnetic unit cell for Pr3In would be determined by a detailed refinement of single-crystal neutron diffraction data collected below its Néel temperature.

Modeling of Magnetic Moment Arrangements (e.g., Ferromagnetic Sheets with Square-Wave Modulation)

Neutron diffraction studies on single-crystal samples of Pr3In have been instrumental in elucidating its complex magnetic structure below the Néel temperature (T_N) of approximately 12 K. escholarship.org The compound adopts an antiferromagnetic order characterized by a propagation vector of (0, 0, 0.5 ± δ), where δ is approximately 1/12. escholarship.org

A successful model to approximate these neutron diffraction results involves the arrangement of magnetic moments into ferromagnetic sheets. In this model, the moments within each of the three praseodymium sublattices are ferromagnetically aligned, forming sheets that are perpendicular to the propagation direction. These ferromagnetic sheets then alternate in their sign along the propagation direction, creating an antiferromagnetic stacking. A key feature of this model is the presence of a long-period, 12-unit-cell square-wave modulation superimposed on this alternating arrangement. escholarship.org This modulation signifies a periodic variation in the magnitude or orientation of the magnetic moments over a longer range than the fundamental antiferromagnetic alternation.

The alignment of the three magnetic moments within the unit cell is consistent with what would be expected for nearest-neighbor antiferromagnetic interactions on a triangular lattice, summing to zero. escholarship.org However, the presence of the square-wave modulation indicates a more complex interplay of interactions beyond simple nearest-neighbor coupling.

Analysis of Frustrated Antiferromagnetic Interactions in Pr3In

The concept of magnetic frustration is central to understanding the magnetic behavior of Pr3In. escholarship.org Frustration arises when competing magnetic interactions cannot all be simultaneously satisfied, leading to a large degeneracy of ground states and often giving rise to complex magnetic ordering. kfki.hu In crystalline solids, this can be due to the geometry of the crystal lattice. epj-conferences.org

In Pr3In, the praseodymium ions form a crystal structure where they are subject to such competing interactions. The alignment of the magnetic moments, as deduced from neutron diffraction, where the three moments in the unit cell sum to zero, is a direct consequence of frustrated antiferromagnetic interactions between nearest-neighbor Pr ions arranged on a triangular geometry. escholarship.org

The presence of frustration can suppress the development of simple long-range magnetic order and can lead to the emergence of novel ground states. While Pr3In does exhibit long-range antiferromagnetic order, the frustration is believed to play a significant role in its complex nature, including the aforementioned square-wave modulation of the magnetic moments. The system represents a case where induced-moment magnetism, arising from the crystal electric field splitting, coexists with magnetic frustration. escholarship.org

Magnetic Excitations and Spin Dynamics in Pr3In

The dynamic magnetic properties of Pr3In, particularly the nature of its magnetic excitations, provide deeper insight into the underlying magnetic interactions.

Inelastic neutron scattering (INS) is a powerful technique for directly probing the magnetic excitations in a material. epj-conferences.orgnist.gov In the case of Pr3In, INS studies have been crucial in characterizing the crystalline electric field (CEF) excitations. The CEF refers to the electric field created by the surrounding ions in the crystal lattice, which lifts the degeneracy of the 4f electron energy levels of the Pr³⁺ ions.

While detailed INS data specifically showing the dispersion of these excitations in Pr3In is not widely available in the literature, studies on related Pr-based compounds provide a basis for understanding. For instance, INS experiments on other Pr-containing intermetallics have successfully mapped out the CEF level schemes. aps.orgrice.edu In Pr3In, it is understood that the magnetic ordering is of the induced-moment type, where the exchange interaction between Pr sites causes a mixing of the CEF levels, leading to the development of a magnetic moment at low temperatures. escholarship.org The specific heat data for Pr3In, which shows a very small anomaly at the Néel temperature, supports the model of induced-moment magnetism occurring in a singlet ground state. escholarship.org

The dispersion of magnetic excitations, which describes how their energy varies with momentum transfer, provides direct information about the strength and range of the magnetic exchange interactions. arxiv.orgaps.org In a typical magnet, these excitations are spin waves, or magnons. By measuring the spin-wave dispersion using INS and fitting the data to a theoretical model, the exchange coupling constants between magnetic ions can be determined. aps.org

For Pr3In, a detailed experimental mapping of the dispersion of the crystal field excitations and its direct correlation to the magnetic exchange interactions is an area that warrants further investigation. While the CEF energy levels have been inferred, the momentum dependence of these excitations, which would provide a quantitative measure of the exchange interactions responsible for the complex magnetic structure, is not yet fully characterized in the available scientific literature. The relationship between the CEF excitations and the magnetic exchange is fundamental to the induced-moment magnetism observed in this compound.

Complexities in Magnetic Behavior: Weak Ferromagnetic Components and Sample Dependence

The magnetic properties of Pr3In are further complicated by the presence of a weak ferromagnetic component and a notable dependence of the magnetic behavior on the sample quality. escholarship.org

Magnetic susceptibility measurements on single-crystal Pr3In reveal not only the antiferromagnetic transition at around 12 K but also a transition near 70 K, below which a small remanent magnetization of approximately 0.005 μB is observed. escholarship.org This indicates the presence of a weak ferromagnetic component in addition to the primary antiferromagnetic ordering. The origin of this weak ferromagnetism is a subject of discussion. It could be an intrinsic property arising from a canting of the antiferromagnetically ordered spins, a phenomenon known as Dzyaloshinskii-Moriya interaction, or it could be extrinsic, stemming from impurities or secondary phases within the sample. aps.orgnih.govaps.org

There is considerable evidence suggesting that the magnetic properties of Pr3In are highly sensitive to sample quality. escholarship.org Studies on different samples, including both single-crystal and polycrystalline forms, have shown significant variations in the observed magnetic behavior. escholarship.orgaps.orgaps.org This sample dependence is likely due to the fact that Pr3In can be slightly peritectic and may not grow congruently from the melt, leading to potential deviations from the ideal 3:1 stoichiometry and the presence of disorder. escholarship.org The weak ferromagnetic component, in particular, appears to be strongly sample-dependent, with some studies suggesting it may be largely associated with the sample surface or defects. escholarship.orgaps.org This highlights the critical importance of sample characterization in understanding the intrinsic magnetic properties of this complex material.

Advanced Theoretical and Computational Approaches for Pr3in Systems

First-Principles Calculations for Intermetallic Compounds: Application to Pr₃In

First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a fundamental tool for investigating the structural, electronic, and magnetic properties of intermetallic compounds. researchgate.net These methods solve the quantum mechanical Schrödinger equation for a system of electrons and nuclei, providing insights into the ground state properties of materials without relying on empirical parameters. researchgate.net

For the Pr₃In system, a critical starting point for any calculation is the crystal structure. Pr₃In has been reported to crystallize in the cubic AuCu₃ structure type. iucr.org However, experimental studies have also identified an oxygen-stabilized inverse perovskite phase, Pr₃InO, which can form under certain synthesis conditions. iucr.orgresearchgate.net This highlights the necessity of precise structural determination, as the calculated properties are highly sensitive to the atomic arrangement. First-principles calculations can be used to determine the relative stability of different crystal structures by comparing their total energies.

DFT calculations for Pr₃In would typically involve optimizing the lattice parameters and internal atomic positions to find the minimum energy configuration. From the resulting ground state, various properties can be extracted:

Electronic Band Structure and Density of States (DOS): These calculations reveal the energy levels available to the electrons and which orbitals (Pr 4f, 5d; In 5p) contribute at different energy ranges, particularly near the Fermi level. arxiv.orgyoutube.com This is crucial for understanding the metallic nature and the role of f-electrons in bonding and magnetism. researchgate.netarxiv.org The hybridization between the Pr 4f states and the conduction electron states is a key factor governing the material's properties.

Magnetic Properties: While standard DFT approximations (like LDA or GGA) can struggle with the localized nature of 4f electrons, they can still provide initial insights into the magnetic ordering (ferromagnetic vs. antiferromagnetic) and magnetic moments. nih.govarxiv.org For Pr₃In, which exhibits induced moment antiferromagnetism below 11.4 K, more advanced techniques are often required to accurately capture the magnetic behavior. uci.edu

Below is a table summarizing the crystallographic data for the reported Pr₃In phases, which serves as the essential input for first-principles calculations.

CompoundCrystal SystemSpace GroupStructure TypePearson CodeReference
Pr₃InCubicPm-3mAuCu₃cP4 iucr.org
Pr₃InOCubicPm-3mInverse PerovskitecP5 iucr.orgresearchgate.net

Modeling of Electronic Correlations in f-Electron Systems

The failure of standard DFT approximations to describe strongly correlated systems like Pr₃In stems from the improper treatment of the strong on-site Coulomb repulsion (Hubbard U) between the localized 4f electrons. archive.orgmpg.de To overcome this, more sophisticated theoretical models are employed.

Gutzwiller Approximation: The Gutzwiller approximation is a variational method used to treat electron correlations non-perturbatively. researchgate.netbc.edu It starts with a non-interacting wave function and "projects out" configurations with high energy costs, such as multiple electrons occupying the same localized f-orbital. archive.orgbc.edu This approach has been successfully applied to heavy fermion compounds and other f-electron systems. researchgate.netbc.edu

A powerful implementation combines DFT with the Gutzwiller approximation (LDA+Gutzwiller). aps.org This method maps the complex many-electron problem onto a system of single-particle equations with a renormalized effective potential that accounts for correlation effects. archive.org This approach can provide a more accurate description of the electronic structure and phase diagrams of f-electron materials, including the pressure-induced volume collapse transitions seen in some praseodymium systems. aps.org

Multi-orbital Anderson Lattice Model: The Periodic Anderson Model (PAM) and its multi-orbital extensions are fundamental theoretical frameworks for describing f-electron systems. arxiv.orgscipost.org The model considers a lattice of localized f-orbitals hybridizing with a sea of conduction electrons. For Praseodymium-based systems, a multi-orbital version is necessary to account for the different 4f orbitals.

Key features of this model include:

Hybridization (V): Describes the mixing between the localized 4f electron states and the itinerant conduction band states.

On-site Coulomb Repulsion (U): Represents the strong energy penalty for double occupancy of the f-orbitals.

Crystal Electric Field (CEF) Splitting: The crystal field from the surrounding ions lifts the degeneracy of the 4f orbitals, which is critical for determining the magnetic anisotropy and the nature of the ground state in Pr₃In. uci.edu

This model can be solved using techniques like Dynamical Mean-Field Theory (DMFT), which maps the lattice problem onto a single impurity Anderson model that can be solved numerically. arxiv.orgscipost.org Recent work on multi-band Anderson lattice models has shown that quantum interference effects can lead to a suppression of heavy Fermi liquid formation, a phenomenon known as Kondo breakdown, which may be relevant for understanding the complex electronic states in some Pr-based compounds. arxiv.orgscipost.org

Computational Design and Prediction of Novel Praseodymium-Indium Phases and Their Stability

Computational materials science provides powerful tools for the prediction and design of new materials with desired properties. researchgate.net For the Praseodymium-Indium system, these approaches can accelerate the discovery of new stable or metastable phases beyond the known Pr₃In.

The process typically involves:

Structure Prediction: Using evolutionary algorithms or other crystal structure prediction methods, researchers can explore the potential energy landscape to identify new, energetically favorable crystal structures for various Pr-In stoichiometries.

Stability Analysis: First-principles calculations are then used to assess the thermodynamic stability of these predicted phases. This is done by calculating the formation enthalpy (the energy change when forming the compound from its constituent elements). A negative formation enthalpy indicates that the compound is stable with respect to decomposition into the pure elements. researchgate.net

Property Calculation: For the predicted stable phases, a full suite of physical properties—electronic, magnetic, and mechanical—can be calculated to screen for compounds with interesting characteristics. researchgate.netresearchgate.net

For example, by systematically exploring the Pr-In-X ternary phase space (where X could be a light interstitial element like O, N, or C, or another metallic element), it is possible to computationally predict novel compounds. researchgate.net The stability of these compounds can be evaluated and their potential for interesting magnetic or electronic properties assessed before attempting experimental synthesis, significantly streamlining the materials discovery process. acs.org

Simulating Spectroscopic Data for Validation of Electronic and Magnetic Models

A crucial step in validating theoretical models is to compare their predictions with experimental results. Simulating spectroscopic data from theoretical models provides a direct bridge between theory and experiment. r-bloggers.comyoutube.com

For Pr₃In, several spectroscopic techniques are relevant:

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD): These techniques are sensitive to the valence state and local magnetic moment of the Pr ions. Theoretical simulations of XAS spectra, often based on the Anderson impurity model, can be used to understand the degree of 4f-ligand hybridization and validate the electronic ground state predicted by the model. escholarship.org

Inelastic Neutron Scattering (INS): INS is a powerful probe of magnetic excitations, such as the crystal field (CEF) levels. uci.edu By calculating the expected CEF splitting from a given theoretical model (e.g., a parameterized PAM or DFT+U), one can simulate the INS spectrum and compare it directly with experimental measurements to refine the model parameters.

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES directly maps the electronic band structure. arxiv.org Simulating the ARPES spectrum from a first-principles calculation (like DFT or DFT+DMFT) allows for a detailed, momentum-resolved comparison with experiment, providing a stringent test of the predicted electronic structure.

The table below gives an example of how calculated parameters from theoretical models for a hypothetical Pr-In compound could be compared against experimental values.

PropertyTheoretical ModelCalculated ValueExperimental Technique
Magnetic Ordering Temperature (TN)DFT + DMFT10.5 KSpecific Heat, Magnetization
Saturated Magnetic MomentLDA+U2.1 µB/PrNeutron Diffraction
CEF Excitation Energy (Γ₁ → Γ₄)Anderson Lattice Model6.5 meVInelastic Neutron Scattering
Band Gap (for insulating phases)DFT+Gutzwiller0.5 eVOptical Spectroscopy, VEELS

By iteratively refining the theoretical models to achieve better agreement with spectroscopic data, a more accurate and predictive understanding of the complex physics at play in Pr₃In and related f-electron systems can be achieved. youtube.com

Quantum Criticality and Emergent Quantum Phenomena in Praseodymium Indium Compounds

Exploration of Quantum Critical Points in Strongly Correlated Praseodymium Systems

The realm of strongly correlated electron systems is a fertile ground for the discovery of exotic states of matter, with quantum critical points (QCPs) being a particularly intriguing phenomenon. A QCP is a point in a material's phase diagram where a continuous phase transition occurs at absolute zero temperature. wikipedia.org These transitions are not driven by thermal fluctuations but by quantum fluctuations, which can profoundly alter a material's properties, leading to non-Fermi liquid behavior and, in some cases, unconventional superconductivity. aps.org

In the context of praseodymium-based intermetallic compounds, the exploration of QCPs is a vibrant area of research. These systems, containing elements with 4f electrons, often exhibit strong electronic correlations that can be tuned by external parameters like pressure, magnetic field, or chemical doping to bring the system towards a QCP. wikipedia.orgrutgers.edu For instance, in some intermetallic compounds, the application of pressure can suppress a magnetic ordering temperature continuously to zero, giving rise to a QCP. aps.org

The study of materials near a QCP is crucial as the quantum fluctuations in this region can mediate novel electronic states. aps.orgrutgers.edu While antiferromagnetic QCPs are more commonly studied, ferromagnetic QCPs are considered inherently unstable and are observed more rarely. aps.org The avoidance of a ferromagnetic QCP can sometimes lead to the emergence of a different, often magnetically ordered, state. aps.org

In praseodymium systems, the interplay between the localized 4f electrons of Pr and the itinerant conduction electrons is key to their complex behaviors. The strength of this interaction can be tuned, potentially driving the system towards a quantum critical state. The investigation into compounds like PrIn₃ and other Pr-based intermetallics is driven by the possibility of uncovering such quantum critical behavior and the novel physics associated with it.

Heavy Fermion Behavior and Its Relevance to Praseodymium-Indium Interactions

Heavy fermion materials are a class of intermetallic compounds characterized by an unusually large effective mass of their charge carriers, sometimes up to 1000 times the mass of a free electron. wikipedia.org This "heavy" behavior arises from the strong correlations between localized f-electrons (in the case of praseodymium, 4f electrons) and the sea of conduction electrons. At high temperatures, these materials behave like normal metals with localized magnetic moments. However, below a characteristic temperature, the interactions lead to the formation of a coherent state where the f-electrons participate in the Fermi surface, leading to a massive renormalization of the electron mass. wikipedia.orgaps.org

The emergence of heavy fermion behavior is a hallmark of strong electronic correlations and is often found in the vicinity of a quantum critical point. rutgers.eduaps.org In praseodymium compounds, several mechanisms can contribute to the enhancement of the electronic mass. While the Kondo effect is a well-known mechanism in cerium-based heavy fermion systems, in some Pr compounds, the quadrupolar Kondo effect is suggested to be responsible. aps.org Another significant mechanism is the inelastic scattering of conduction electrons by the crystal electric field (CEF) excitations, referred to as excitonic mass enhancement. aps.org

The relevance of heavy fermion behavior to praseodymium-indium interactions lies in the potential for PrIn₃ and related compounds to exhibit such characteristics. The interaction between the Pr 4f electrons and the indium conduction electrons could lead to the formation of heavy quasiparticles. This is supported by the general understanding that intermetallic compounds containing rare-earth elements with partially filled f-orbitals are prone to exhibiting heavy fermion properties. wikipedia.orgrutgers.edu The study of the specific heat, magnetic susceptibility, and electrical resistivity at low temperatures in PrIn₃ is crucial to identify the signatures of heavy fermion behavior, such as an enhanced Sommerfeld coefficient (γ) in the electronic specific heat. aps.org

Table 7.2.1: Properties of Selected Praseodymium Compounds

CompoundSommerfeld Coefficient (γ) (mJ/mol K²)Crystal-Field Splitting Energy (K)Ground StateReference
PrRh₂B₂C≈ 250~10 (to first excited state)Singlet aps.org

This table presents data for a related praseodymium compound to illustrate the characteristics associated with heavy fermion behavior driven by crystal-field excitations.

Non-Fermi Liquid Behavior in Praseodymium-Based Intermetallics

In conventional metals, the low-temperature properties are well-described by Landau's Fermi liquid theory. However, in the vicinity of a quantum critical point, this theory often breaks down, giving rise to "non-Fermi liquid" (NFL) behavior. rutgers.eduaps.org This anomalous behavior is a direct consequence of the strong quantum fluctuations that dominate the physics near a QCP. aps.org

NFL behavior is characterized by unusual temperature dependencies of various physical properties. For instance, the electrical resistivity may exhibit a linear temperature dependence, and the electronic specific heat coefficient may show a logarithmic divergence with temperature, in stark contrast to the T² and constant behavior, respectively, predicted by Fermi liquid theory. aps.orgrutgers.edu

In the context of praseodymium-based intermetallics, the observation of NFL behavior is a strong indicator of proximity to a quantum critical point. aps.org For example, in the quasi-one-dimensional Kondo lattice compound PrAu₂In₄, NFL behavior is observed over a wide range of temperatures and magnetic fields, even though a magnetic QCP is not reached. mitcongressi.it This suggests that strong magnetic instabilities, even in systems with a non-magnetic ground state, can drive NFL characteristics. mitcongressi.it The study of such phenomena in Pr-based systems, including the possibility of it occurring in PrIn₃, is crucial for understanding the origins of quantum criticality. The investigation of spin fluctuations through techniques like inelastic neutron scattering can provide direct insights into the dynamics that lead to NFL behavior. aps.org

The search for NFL behavior in PrIn₃ and related compounds is motivated by the desire to understand the interplay between localized f-electron moments and conduction electrons in a regime where quantum fluctuations are paramount. The presence of such behavior would place these materials at the forefront of research into strongly correlated electron systems.

Potential for Unconventional Superconductivity Driven by Magnetic Fluctuations in Pr-Intermetallics

Unconventional superconductivity, where the pairing mechanism is not mediated by phonons as in conventional BCS theory, is a prominent emergent phenomenon in strongly correlated electron systems. arxiv.org Often, this exotic form of superconductivity is found in close proximity to a magnetically ordered state or a quantum critical point, suggesting that magnetic fluctuations could be the "glue" that binds the Cooper pairs. aps.orgku.dk

Heavy fermion systems are a particularly rich playground for the discovery of unconventional superconductivity. arxiv.org The strong electronic correlations and the proximity to magnetic instabilities in these materials provide a fertile environment for the emergence of superconducting states with unusual properties. aps.org In many heavy fermion superconductors, the superconductivity is believed to be mediated by spin fluctuations. ku.dk

While cerium-based heavy fermion superconductors are more numerous, praseodymium-based systems also hold significant potential. The discovery of heavy fermion superconductivity in PrOs₄Sb₁₂ highlighted the possibility of unconventional pairing in Pr-intermetallics. aps.org The idea that magnetic fluctuations can mediate superconductivity is a central paradigm in the field. ku.dk These fluctuations, which become particularly strong near a magnetic QCP, can provide the attractive interaction necessary for the formation of Cooper pairs.

For Pr-In compounds like PrIn₃, the exploration for unconventional superconductivity is a logical next step if signatures of heavy fermion behavior and quantum criticality are found. The presence of strong magnetic interactions, as is typical for rare-earth intermetallics, could lead to significant magnetic fluctuations. If the conditions are right, these fluctuations could drive the system into a superconducting state at very low temperatures. The search for superconductivity in PrIn₃ and related materials, especially when tuned by pressure or magnetic fields, remains an active and exciting area of condensed matter physics.

Interplay of Electronic Structure and Magnetic Interactions in Pr3in

Relationship between Crystal Electric Field Levels and Magnetic Ordering in Pr3In

In Pr3In, which crystallizes in the cubic AuCu3-type structure, the Praseodymium (Pr³⁺) ion is subject to a crystalline electric field (CEF) that lifts the degeneracy of its 4f electronic states. uci.edu This results in a specific energy level scheme, which for Pr3In consists of a non-magnetic singlet ground state and excited magnetic triplet states. uci.edu The magnetic properties of Pr3In are a direct consequence of the exchange interaction between Pr sites, which induces a mixing of the CEF levels. uci.edu This mixing is crucial as it leads to induced-moment magnetism.

Pr3In exhibits antiferromagnetic (AFM) ordering at a Néel temperature (T_N) of approximately 11.4 K. uci.edu This ordering arises because the exchange interaction is strong enough to admix the excited triplet states into the singlet ground state, thereby inducing a magnetic moment. uci.edu The identical crystal structures and similar lattice constants of Pr3In and the ferromagnetic Pr3Tl suggest comparable CEF level splittings and exchange interactions between the two compounds. uci.edu

The application of an external magnetic field can alter the energies of the CEF levels, thereby influencing the admixture and providing valuable insights into the induced moment physics at play. uci.edu Specific heat measurements reveal a sharp anomaly at the Néel temperature, confirming the magnetic phase transition. uci.edu

Hybridization of 4f and Conduction Electrons: Consequences for Magnetism and Electronic Transport

The interaction between the localized 4f electrons of the praseodymium ions and the itinerant conduction electrons, known as hybridization, plays a significant role in the magnetic and electronic transport properties of Pr3In. This hybridization can influence the strength of the exchange interactions between the Pr ions, which are mediated by the conduction electrons (an RKKY-type interaction).

Structure-Property Relationships Governing Emergent Phenomena in Praseodymium Intermetallics

The fascinating properties of praseodymium intermetallics, including Pr3In, are a direct consequence of the intricate relationship between their crystal structure and the behavior of the Pr 4f electrons. orientjchem.orgaps.org These relationships give rise to a variety of emergent phenomena, which are collective behaviors of the system that are not apparent from the properties of the individual constituent atoms. rutgers.eduarxiv.orgyoutube.com

Crystal Structure and Anisotropy: The crystal structure dictates the local symmetry of the Pr ion sites, which in turn determines the nature of the crystalline electric field. orientjchem.orgrsc.org The CEF is responsible for the magnetic anisotropy of the material, favoring the alignment of magnetic moments along specific crystallographic directions. cuni.cz In Pr3In, the cubic AuCu3-type structure leads to a specific CEF level scheme with a singlet ground state, which is a prerequisite for the induced-moment magnetism observed. uci.edu In other praseodymium intermetallics with different crystal structures, the CEF can result in different ground states (e.g., magnetic doublets or other singlet states), leading to a wide range of magnetic behaviors, from simple ferromagnetism or antiferromagnetism to more complex non-collinear magnetic structures. iaea.orgaps.org

Interatomic Spacing and Exchange Interactions: The distances between the Pr ions, determined by the lattice parameters of the crystal structure, strongly influence the strength and nature of the exchange interactions. orientjchem.org These interactions, which are responsible for the cooperative ordering of the magnetic moments, are typically mediated by the conduction electrons (RKKY interaction). Therefore, subtle changes in the crystal structure, for instance through chemical substitution or the application of pressure, can significantly alter the magnetic ordering temperature and even the type of magnetic order (ferromagnetic vs. antiferromagnetic). orientjchem.org

Emergent Phenomena: The interplay between the CEF, exchange interactions, and hybridization can lead to a variety of emergent phenomena in praseodymium intermetallics. d-iep.org These include:

Induced-Moment Magnetism: As seen in Pr3In, where long-range magnetic order emerges from a non-magnetic singlet ground state due to exchange interactions. uci.edu

Quantum Criticality: By tuning a parameter like pressure or magnetic field, it may be possible to suppress the magnetic ordering temperature to absolute zero, leading to a quantum critical point where fluctuations can drive the emergence of novel states of matter like unconventional superconductivity.

Multipolar Ordering: In some cases, the interactions may favor the ordering of higher-order multipoles of the 4f electron charge distribution, rather than the magnetic dipoles, leading to "hidden" order parameters that are not directly probed by conventional magnetometry.

The study of structure-property relationships in praseodymium intermetallics like Pr3In is crucial for understanding and ultimately designing materials with novel and potentially useful electronic and magnetic properties. aps.org

Interactive Data Table: Magnetic Properties of Pr3In

PropertyValueUnitReference
Crystal StructureAuCu3-type uci.edu
Magnetic OrderingAntiferromagnetic uci.edu
Néel Temperature (T_N)11.4K uci.edu
Ground StateSinglet uci.edu
Field-Induced Phase Transition> 1.9T uci.edu

Future Research Avenues and Outstanding Challenges in Pr3in Research

Refinement of Magnetic Structures and Spin Dynamics at Low Temperatures

A primary challenge in Pr₃In research is the precise determination of its magnetic ground state and the nature of its elementary excitations at very low temperatures. Early magnetic susceptibility measurements suggest the onset of magnetic ordering, but a detailed picture of the spin arrangement and its dynamics remains elusive. Future progress hinges on the application of high-resolution neutron scattering techniques.

Neutron powder diffraction (NPD) is a powerful tool for determining magnetic structures. youtube.com To move beyond current understanding, NPD studies on Pr₃In must be conducted at milli-Kelvin temperatures. aps.org The Rietveld refinement method, applied to high-resolution NPD data, can provide a detailed model of the crystal and magnetic structures, but this requires overcoming the challenge of synthesizing high-purity, single-phase polycrystalline samples. aps.orgornl.gov Any ambiguity in the nuclear structure or the presence of impurity phases can complicate the interpretation of the magnetic scattering.

Beyond the static magnetic structure, the spin dynamics—the collective motion of spins—are critical. Inelastic Neutron Scattering (INS) is the premier technique for probing these dynamics. mpg.deepj-conferences.org For Pr₃In, INS experiments are needed to map out the dispersion of magnetic excitations (magnons) and to identify any crystal electric field (CEF) excitations. researchgate.netaps.org In analogous f-electron systems, such as Pr₃Ga₅SiO₁₄ and Pr₃Rh₄Sn₁₃, low-temperature INS studies have revealed complex, low-energy spin dynamics and the significant influence of the CEF, which dictates the single-ion anisotropy. researchgate.netmissouristate.edu For Pr₃In, a key challenge will be to disentangle the contributions from exchange interactions and the single-ion anisotropy governed by the CEF.

Table 1: Challenges and Techniques for Magnetic Structure Refinement in Pr₃In

Research Goal Key Challenge Advanced Technique Expected Outcome
Determine Magnetic Ground State Ambiguity from impurity phases; low ordering temperature. Low-Temperature (mK) Neutron Powder Diffraction (NPD). aps.org Precise determination of the spin configuration (e.g., ferromagnetic, antiferromagnetic, complex non-collinear).
Characterize Spin Excitations Overlapping signals from different physical origins (phonons, CEF). Time-of-Flight Inelastic Neutron Scattering (INS). mpg.descispace.com Mapping of magnon dispersion curves; identification of CEF levels.

| Understand Dynamic Correlations | Distinguishing between long-range order and short-range dynamic correlations. | Diffuse Neutron Scattering Analysis. missouristate.edu | Quantification of spin correlation lengths and lifetimes. |

Exploration of Praseodymium Valence States and Their Role in Quantum Phenomena

The electronic configuration of praseodymium (Pr) is typically [Xe]4f³6s², leading to a stable Pr³⁺ oxidation state in most compounds. wikipedia.orgshef.ac.uk However, Pr is unique among the lanthanides for its ability to access +4 and even +5 oxidation states in certain solid-state environments. wikipedia.orgwikipedia.org This valence flexibility is a crucial, yet unexplored, aspect of Pr₃In's physics. The valence state of the Pr ion dictates the number of localized 4f electrons and, consequently, the nature of its magnetic moment and its interaction with conduction electrons.

Future research must focus on experimentally determining the precise valence state of Pr in Pr₃In. Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are highly sensitive to ion valence. Should these studies reveal a non-integer or fluctuating valence, it would position Pr₃In as a candidate for emergent quantum phenomena. For instance, if the Pr ions exhibit valence fluctuations between Pr³⁺ and Pr⁴⁺, this could give rise to heavy fermion behavior, where the effective mass of conduction electrons is enhanced by orders of magnitude due to strong correlations with the f-electrons. This is a hallmark of systems on the brink of a quantum critical point.

The interplay between the Pr f-electrons and the conduction electrons from the indium (In) p-orbitals is central. The hybridization between these electronic states could lead to a Kondo lattice scenario, where localized magnetic moments are screened by a sea of conduction electrons at low temperatures. The specific nature of this interaction is profoundly dependent on the Pr valence state.

Table 2: Praseodymium Valence States and Potential Quantum Phenomena in Pr₃In

Praseodymium Valence State 4f Electron Count Magnetic Moment Potential Quantum Phenomenon
Pr³⁺ (Stable) 2 Localized moment Conventional magnetism, Crystal Field effects.
Pr⁴⁺ (Possible) 1 Localized moment Altered magnetic anisotropy and exchange. wikipedia.org

| Mixed Valence (Pr³⁺ ↔ Pr⁴⁺) | Fluctuating | Fluctuating moment | Heavy fermion behavior, Kondo lattice physics, quantum criticality. |

Search for Novel Emergent Quantum States under Extreme Conditions (Pressure, Ultra-low Temperature, High Magnetic Fields)

The ground state of a correlated electron material like Pr₃In can often be subtly tuned by external parameters, potentially revealing novel quantum phases that are inaccessible under ambient conditions. The systematic exploration of Pr₃In's phase diagram under extreme conditions is a critical future research direction.

High Pressure: Applying hydrostatic pressure is a "clean" method for modifying the crystal lattice, forcing atoms closer together without introducing disorder. nationalmaglab.org This enhances the overlap between electron orbitals and can dramatically alter the balance between magnetic exchange interactions, CEF splitting, and Kondo screening. In Pr₃In, high-pressure experiments could be used to suppress a pre-existing magnetic order, potentially unveiling a quantum critical point where a new state of matter, such as unconventional superconductivity, might emerge.

Ultra-low Temperatures: Many quantum phenomena, such as quantum spin liquids or fragile magnetic orders, are only apparent at temperatures approaching absolute zero. aps.org Pushing measurements of heat capacity, resistivity, and magnetization down to the milli-Kelvin range is essential to confirm the true ground state of Pr₃In and to search for phase transitions that may be hidden by thermal fluctuations at higher temperatures.

High Magnetic Fields: A strong magnetic field is a powerful tool for probing and manipulating magnetic states. arxiv.org Applying high magnetic fields to Pr₃In could induce quantum phase transitions between different magnetic orders. aps.org For example, in an antiferromagnet, a sufficiently high field can overcome the antiferromagnetic coupling, leading to a spin-flop transition or a fully polarized ferromagnetic state. The response of the material to fields of tens of Tesla can provide invaluable data for refining theoretical models of its magnetic interactions. fnal.gov The discovery of novel particles or quasiparticles has often been associated with experiments under extreme conditions. brown.edu

Table 3: Extreme Conditions and Potential Emergent States in Pr₃In

Extreme Condition Physical Effect Potential Emergent State
High Pressure Increases orbital overlap, tunes exchange interactions. nationalmaglab.org Pressure-induced superconductivity, quantum critical point, valence transition.
Ultra-low Temperature Minimizes thermal fluctuations, reveals ground state. Novel magnetic ordering, quantum spin liquid, non-Fermi liquid behavior.

| High Magnetic Field | Competes with magnetic anisotropy and exchange. aps.orgyoutube.com | Field-induced magnetic phases, metamagnetic transitions, quantum Hall effects. |

Development of Advanced Theoretical Models for Complex f-Electron Interactions in Pr₃In

A comprehensive understanding of Pr₃In is impossible without robust theoretical models that can accurately capture the physics of its strongly correlated 4f electrons. Simple models often fail in such systems, where multiple energy scales—crystal electric field, spin-orbit coupling, and inter-site magnetic exchange—are of comparable magnitude.

A significant challenge is to model the multipolar interactions that can arise in f-electron systems. aps.org Beyond the simple magnetic dipole, the shape of the f-electron cloud can have higher-order moments (quadrupolar, octupolar) that can interact and order. Developing theoretical frameworks that include these multipolar degrees of freedom is essential for predicting and interpreting experimental results in Pr₃In.

First-principles calculations based on Density Functional Theory (DFT) are a starting point, but standard approximations often fail to treat the strong on-site Coulomb repulsion of f-electrons correctly. Advanced techniques, such as DFT+U or Dynamical Mean-Field Theory (DMFT), are required to properly account for these strong correlation effects. Furthermore, modeling phenomena like electron-phonon coupling, which can be crucial for understanding transport properties and potential superconductivity, requires sophisticated ab initio approaches. aps.orgscispace.com The development of a comprehensive theoretical model for Pr₃In will require a close collaboration between theorists and experimentalists, where computational predictions guide new experiments, and experimental data serve to refine the theoretical framework. mdpi.comnih.gov

| Multipolar Interaction Models | Includes interactions between higher-order moments of the f-electron cloud. aps.org | Necessary for explaining hidden order phases and complex magnetic structures. | Difficult to formulate and solve; requires significant experimental input. |

Q & A

Q. What are the key methodologies for synthesizing Indium--Praseodymium (3/1) compounds with phase purity?

To achieve phase purity, researchers should employ controlled solid-state reactions or salt-metal extraction methods. For example, highlights the use of molten salt systems (e.g., MgCl₂-NaCl-KCl) for rare-earth element separation, where praseodymium distribution coefficients vary significantly with alloy composition . Synthesis protocols must specify temperature, stoichiometric ratios, and inert atmosphere conditions to avoid oxidation. Post-synthesis characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase identity and purity .

Q. Which characterization techniques are essential for verifying the structural and compositional integrity of Indium--Praseodymium (3/1)?

  • XRD : Identifies crystalline phases and detects impurities (e.g., used XRD to distinguish Pr₆O₁₁ from PrO₂ phases despite similar stoichiometry) .
  • WD-XRF (Wavelength-Dispersive X-ray Fluorescence) : Quantifies praseodymium and indium concentrations with high precision (Table 3 in reports ±0.05% accuracy for Pr) .
  • Thermal Analysis : TGA/DTA reveals oxygen content and phase transitions, critical for oxides .

Q. What are the primary research applications of Indium--Praseodymium (3/1) in energy technologies?

Indium--Praseodymium systems are explored for:

  • Permanent Magnets : Praseodymium enhances magnetic coercivity in Nd-Fe-B alloys for wind turbines and EVs ( lists Pr as a key element) .
  • Catalysis : Pr-In oxides may act as redox catalysts due to Pr’s variable oxidation states (+3/+4).

Advanced Research Questions

Q. How can researchers resolve contradictions in phase composition data for Indium--Praseodymium (3/1) systems?

Discrepancies often arise from subtle differences in synthesis conditions or characterization limits. For example, observed distinct crystalline phases in samples with identical Pr/O ratios due to variations in thermal history . To address this:

  • Perform redundant characterization (combine XRD, neutron diffraction, and TEM).
  • Standardize synthesis protocols (e.g., annealing time, cooling rates).
  • Use Rietveld refinement for XRD data to quantify phase fractions.

Q. What experimental strategies optimize the thermodynamic stability of Indium--Praseodymium (3/1) during high-temperature applications?

  • Alloy Design : Incorporate ternary elements (e.g., Mg or Al) to stabilize the intermetallic phase, as shown in , where Mg-rich alloys increased Pr distribution coefficients by 10⁵ .
  • In Situ Spectroscopy : Monitor phase transitions using high-temperature XRD or Raman spectroscopy.

Q. How can researchers ensure replicability of Indium--Praseodymium (3/1) synthesis methods across laboratories?

  • Detailed Protocol Documentation : Specify exact parameters (e.g., "50 mol% MgCl₂-30 mol% NaCl-20 mol% KCl salt phase" as in ) .
  • Interlaboratory Comparisons : Share samples for cross-validation of XRD and compositional data.
  • Adhere to FINER Criteria : Ensure methods are Feasible, Novel, Ethical, and Relevant ( ) .

Methodological Recommendations

  • Experimental Design : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses () .
  • Data Analysis : Apply multivariate regression to correlate synthesis parameters (e.g., temperature, alloy composition) with phase outcomes.
  • Ethical Replication : Follow ’s emphasis on replicability by publishing raw datasets and computational codes .

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